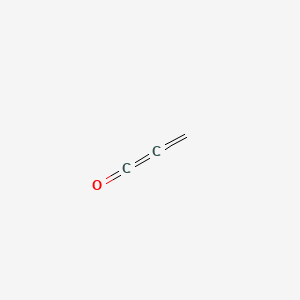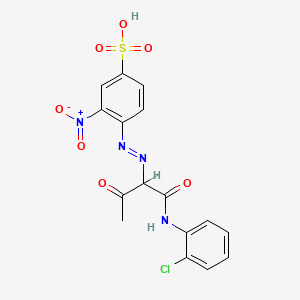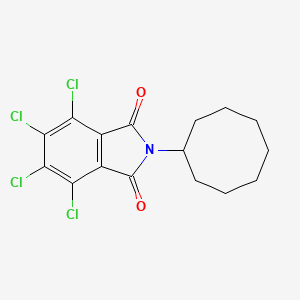
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is a chemical compound with the molecular formula C16H15Cl4NO2 and a molecular weight of 395.1 g/mol. This compound is known for its unique structure, which includes a phthalimide group substituted with four chlorine atoms and a cyclooctyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide typically involves the reaction of phthalic anhydride with cyclooctylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized reactors and purification techniques to achieve high-quality product standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and molecular biology.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Phthalimide derivatives: Other phthalimide compounds with different substituents.
Chlorinated organic compounds: Compounds with similar chlorination patterns but different core structures.
Uniqueness: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is unique due to its specific combination of the phthalimide group and the cyclooctyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
67939-24-6 |
|---|---|
Molekularformel |
C16H15Cl4NO2 |
Molekulargewicht |
395.1 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-cyclooctylisoindole-1,3-dione |
InChI |
InChI=1S/C16H15Cl4NO2/c17-11-9-10(12(18)14(20)13(11)19)16(23)21(15(9)22)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI-Schlüssel |
BUZJUKRHYPZXHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


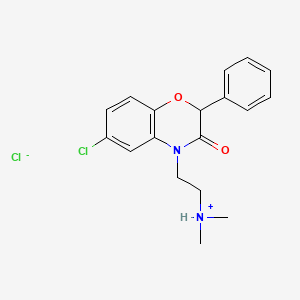
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
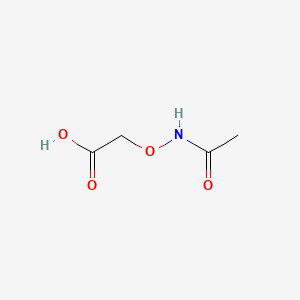
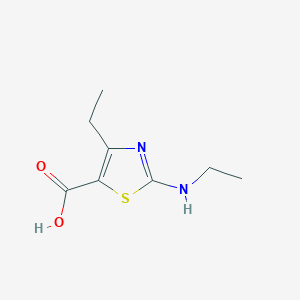
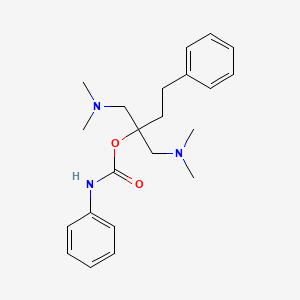
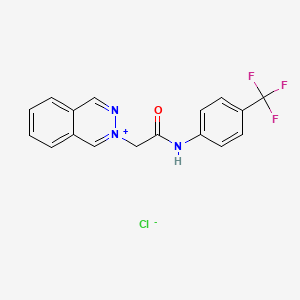

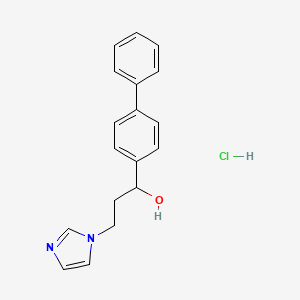
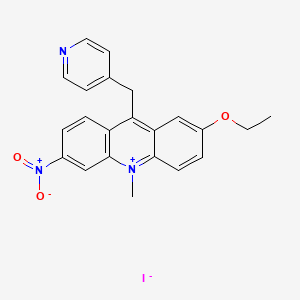
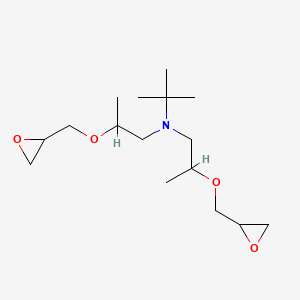
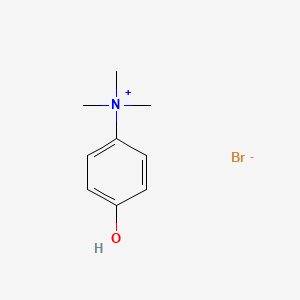
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
